
N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a dimethylcyclopropane ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the aminopropyl group and the sulfonamide group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound is used in surface functionalization and biosensing applications.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Used in the synthesis of complex molecules and materials.
Uniqueness
N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring adds rigidity to the molecule, while the sulfonamide group enhances its binding affinity to certain targets.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-8(4-5-8)13(11,12)10(2)7-3-6-9;/h3-7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDMNLZCLFAIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)N(C)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
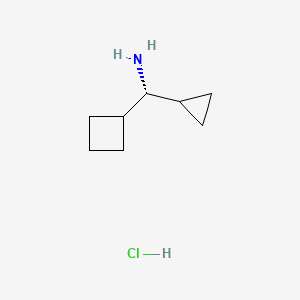
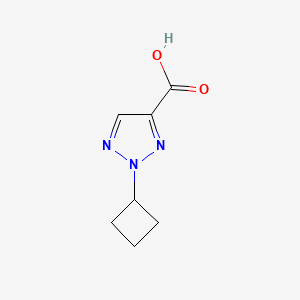
![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
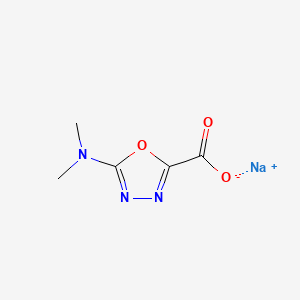
![2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid](/img/structure/B6607056.png)
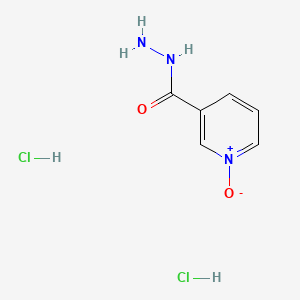

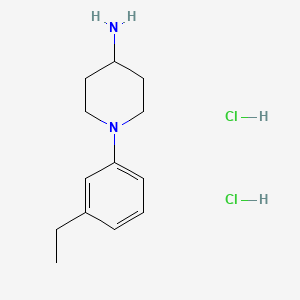
![(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B6607090.png)
![3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride](/img/structure/B6607096.png)

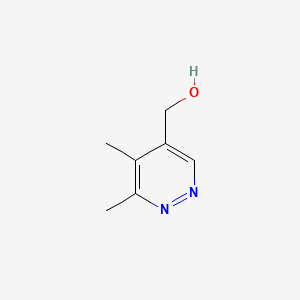
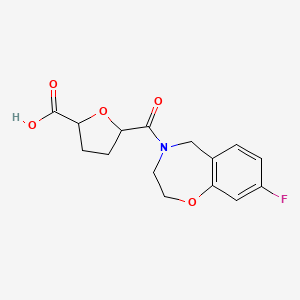
![(4s)-1-[(tert-butoxy)carbonyl]-6-methyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607130.png)
